molecular formula C17H16FN5O3 B2403312 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 841211-21-0

1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2403312
CAS No.: 841211-21-0
M. Wt: 357.345
InChI Key: KLZOGPRAORXWNS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its potential biological activities

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher efficiency, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The morpholino-oxoethyl side chain can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the morpholino-oxoethyl side chain contribute to its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents. These compounds may share similar core structures but differ in their side chains or functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c18-12-1-3-13(4-2-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-5-7-26-8-6-21/h1-4,9,11H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZOGPRAORXWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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